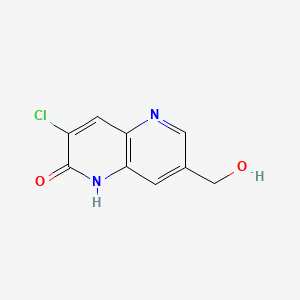
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the naphthyridine family This compound is characterized by the presence of a chlorine atom at the third position, a hydroxymethyl group at the seventh position, and a naphthyridinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the chlorination of a naphthyridine precursor followed by the introduction of the hydroxymethyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the hydroxymethylation step may involve formaldehyde or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Chloro-7-carboxy-1,5-naphthyridin-2(1H)-one.
Reduction: 3-Hydroxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
Substitution: 3-Methoxy-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one.
科学研究应用
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine and hydroxymethyl groups play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase enzymes.
相似化合物的比较
Similar Compounds
3-Chloro-7-hydroxy-4-methylcoumarin: Similar in structure but with a coumarin core.
3-Chloro-7-methylisoquinoline: Contains a methyl group instead of a hydroxymethyl group.
3-Chloro-4-methoxychalcone: Features a chalcone structure with a methoxy group.
Uniqueness
3-Chloro-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific substitution pattern on the naphthyridine core, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxymethyl group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C9H7ClN2O2 |
|---|---|
分子量 |
210.62 g/mol |
IUPAC 名称 |
3-chloro-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-2-7-8(12-9(6)14)1-5(4-13)3-11-7/h1-3,13H,4H2,(H,12,14) |
InChI 键 |
YRVRXXSISHTXSW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC2=C1NC(=O)C(=C2)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
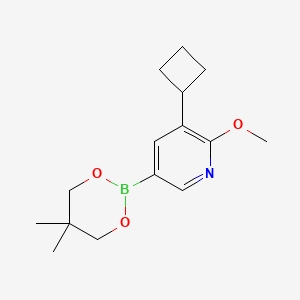
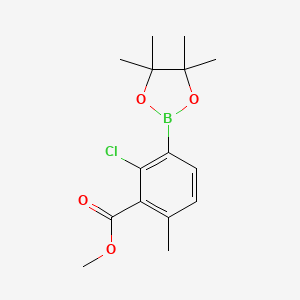
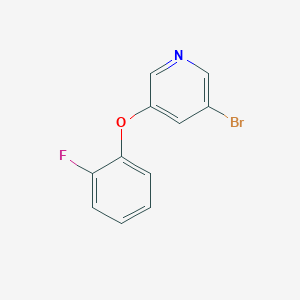
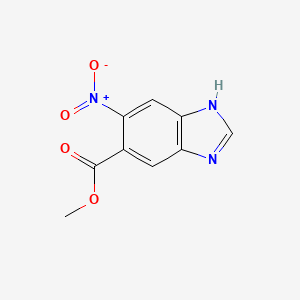
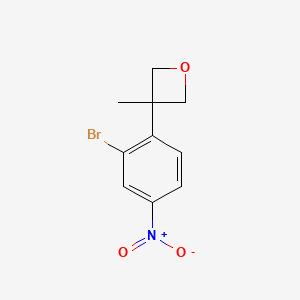
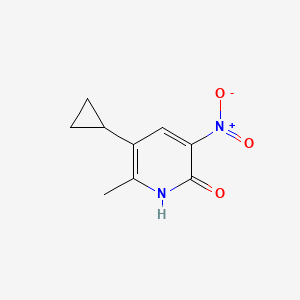
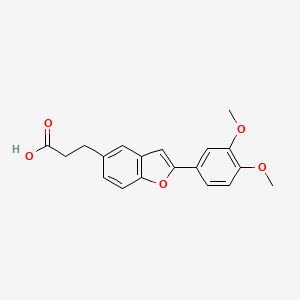
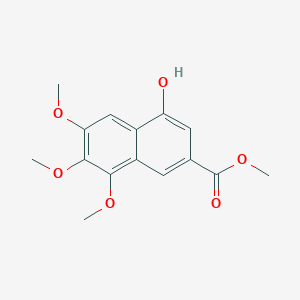
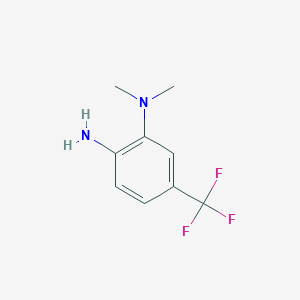
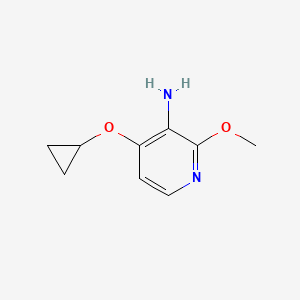
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
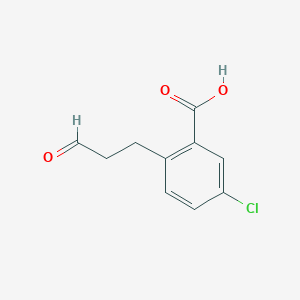
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
